Cas no 872861-81-9 (2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide)

2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide
- 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
- 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
- F1874-0836
- AKOS024615671
- 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide
- 872861-81-9
-
- インチ: 1S/C21H18ClN5OS/c1-14-5-7-15(8-6-14)10-23-19(28)12-29-21-18-11-26-27(20(18)24-13-25-21)17-4-2-3-16(22)9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28)
- InChIKey: OXYYBSLQQCVWSD-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=C(C)C=C1)(=O)CSC1=NC=NC2N(C3=CC=CC(Cl)=C3)N=CC=21
計算された属性
- せいみつぶんしりょう: 423.0920591g/mol
- どういたいしつりょう: 423.0920591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1874-0836-10mg |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-20μmol |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-30mg |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-2mg |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-4mg |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-100mg |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-40mg |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-3mg |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-5mg |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1874-0836-10μmol |
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide |
872861-81-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide 関連文献
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamideに関する追加情報
Introduction to 2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide (CAS No. 872861-81-9)
2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 872861-81-9, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural framework of this molecule incorporates multiple pharmacophoric elements, making it a valuable candidate for further investigation in medicinal chemistry.
The molecular structure of 2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide is characterized by a fused pyrazolo[3,4-d]pyrimidine core, which is a well-known scaffold in the development of bioactive molecules. This core structure is further functionalized with a sulfanyl group at the 4-position and an N-(4-methylphenyl)methylacetamide moiety at the other end. Such modifications enhance the compound's potential to interact with biological targets, thereby increasing its therapeutic efficacy.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved pharmacological profiles. The compound 2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide has emerged as a promising candidate due to its unique structural features. The presence of both the pyrazolo[3,4-d]pyrimidine and sulfanyl groups suggests potential interactions with various biological receptors and enzymes. This dual functionality makes it an attractive molecule for designing drugs that target multiple pathways simultaneously.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their antitumor properties. The sulfanyl group further enhances the molecule's ability to modulate enzymatic activities involved in cancer cell proliferation and survival. Preclinical studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on kinases and other enzymes that are overexpressed in cancer cells. This has led to increased interest in exploring the therapeutic potential of 2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide as a novel anticancer agent.
The N-(4-methylphenyl)methylacetamide moiety in the structure also contributes to the compound's pharmacological profile. This functional group is known to enhance binding affinity and metabolic stability, which are crucial factors for drug development. By incorporating this moiety, the compound may exhibit improved pharmacokinetic properties, making it more suitable for clinical applications. Additionally, the 3-chlorophenyl group introduces electronic and steric effects that can influence the molecule's interactions with biological targets. These features collectively contribute to the compound's potential as a lead molecule for further drug optimization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of molecules with high accuracy. These tools have been instrumental in identifying promising candidates like 2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide. By leveraging these technologies, scientists can design experiments that validate the compound's therapeutic potential more efficiently. This approach has accelerated the drug discovery process and led to the identification of several novel bioactive molecules.
In addition to its potential in oncology, 2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide may also have applications in other therapeutic areas. For instance, its structural features suggest that it could interact with receptors involved in inflammatory responses and neurodegenerative diseases. The sulfanyl group and pyrazolo[3,4-d]pyrimidine core are known to modulate signaling pathways that are relevant to these conditions. Further research is needed to explore these possibilities and determine whether this compound can be developed into a multitarget drug.
The synthesis of 2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide presents both challenges and opportunities for synthetic chemists. The complex structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been particularly useful in assembling the various functional groups present in this compound.
The development of novel synthetic routes has also enabled researchers to explore analogues of this compound with modified structures. By varying substituents or functional groups, scientists can fine-tune the pharmacological properties of these molecules. This approach has led to the discovery of several lead compounds that are now being tested in preclinical studies. The ability to rapidly synthesize and modify these molecules has significantly accelerated the drug discovery process.
In conclusion, 2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide (CAS No. 872861-81-9) is a promising compound with significant therapeutic potential. Its unique structural features make it an attractive candidate for further investigation in pharmaceutical research. The presence of multiple pharmacophoric elements suggests that it can interact with various biological targets, making it suitable for treating multiple diseases simultaneously. With continued research and development, this compound may contribute to advancements in medicine and improve patient outcomes.
872861-81-9 (2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(4-methylphenyl)methylacetamide) 関連製品
- 13837-45-1(1-Ethoxycyclopropanol)
- 184850-94-0(Bicyclo[2.2.1]heptan-2-one,1-amino-7,7-dimethyl-, (1S)- (9CI))
- 2171640-81-4(1-(3-aminothiolan-3-yl)cyclohexan-1-ol)
- 1823312-27-1(Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate)
- 1497912-35-2(2-{(3-methylphenyl)methylamino}propane-1,3-diol)
- 6595-45-5(1-(1H-1,2,3-Triazol-4-yl)ethanone)
- 1412452-25-5([(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol)
- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)
- 2166571-31-7(3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid)
- 2004606-59-9(2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol)



